molecular formula C21H22ClNO2S B2989708 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione CAS No. 1788681-05-9

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione

Cat. No.: B2989708
CAS No.: 1788681-05-9
M. Wt: 387.92
InChI Key: ZOJDFMUYQAVPKE-UHFFFAOYSA-N
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Description

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione is a synthetic organic compound provided for research purposes. Its structure features a 1,4-thiazepane ring—a seven-membered heterocycle containing nitrogen and sulfur—substituted at the 7-position with a 2-chlorophenyl group. This core is linked to a 1,4-diphenylbutane-1,4-dione chain, which is a diketo moiety. This specific molecular architecture suggests potential for interaction with various biological targets, though its precise mechanism of action and binding profile require further elucidation. The primary research applications for this compound are anticipated to be in the fields of medicinal chemistry and pharmacology. Analogs featuring diazepane and butyrophenone motifs have been investigated as potential atypical antipsychotic agents due to their multireceptor binding profiles at dopamine and serotonin subtype receptors . Researchers can utilize this compound as a chemical probe to study neuropharmacology or as a building block in the design and synthesis of novel bioactive molecules. All studies should be conducted in accordance with applicable research regulations. This product is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-26-20)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJDFMUYQAVPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione typically involves multi-step organic reactions One common method starts with the preparation of the thiazepane ring, which is then functionalized with a chlorophenyl groupSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Functional Notes
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione (Target) C₂₀H₂₀ClNO₂S 397.9 (calc.) 2-Chlorophenyl, phenylbutanedione Not explicitly reported
1-(4-Chlorophenyl)-4-(7-(o-tolyl)-1,4-thiazepan-4-yl)butane-1,4-dione C₂₂H₂₃ClNO₂S 416.9 (calc.) 4-Chlorophenyl, o-tolyl Structural analog; no bioactivity data available
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione C₁₉H₂₁NO₄S₂ 391.5 Thiophen-2-yl, sulfone group Enhanced polarity due to sulfone
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone C₂₀H₁₉ClN₂OS 370.9 2-Chlorophenyl, indole Potential CNS activity (indole motif)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione C₁₈H₁₄O₄ 294.3 Dihydrodioxin, phenylbutanedione WNT pathway activator

Functional and Pharmacological Insights

Substituent Effects on Reactivity and Binding: The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl isomer in . Replacement of the chlorophenyl group with thiophen-2-yl (as in ) introduces a sulfur-rich heteroaromatic system, which could enhance π-π stacking interactions but reduce halogen bonding efficacy. The sulfone group in this analog increases polarity, likely improving aqueous solubility .

Core Heterocycle Modifications :

  • The indole -containing analog replaces the phenylbutanedione with a planar aromatic indole system. Indole derivatives are frequently associated with serotonin receptor modulation or kinase inhibition, suggesting divergent therapeutic pathways compared to the target compound’s ketone-rich structure .
  • The dihydrodioxin -based compound eliminates the thiazepane ring entirely, prioritizing a fused oxygenated ring. Its role as a WNT pathway activator highlights how structural simplification can redirect biological activity toward specific signaling pathways .

Thermodynamic and Synthetic Considerations :

  • The absence of melting/boiling point data for most analogs (e.g., ) complicates direct thermodynamic comparisons. However, molecular weight trends suggest that the target compound (397.9 g/mol) occupies a mid-range position, balancing lipophilicity and synthetic feasibility.

Biological Activity

The compound 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione , a thiazepane derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H20ClNO3SC_{22}H_{20}ClNO_3S with a molecular weight of 446.0 g/mol. The structure features a thiazepane ring , a chlorophenyl group , and a butanedione moiety , which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H20ClNO3S
Molecular Weight446.0 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anticancer effects.
  • Receptor Interaction : It can bind to specific receptors, altering their activity and resulting in various biological effects.
  • Antimicrobial Activity : Thiazepane derivatives have shown promise in exhibiting antimicrobial properties against various pathogens.

Biological Activity Overview

Research indicates that the compound exhibits several pharmacological properties:

Anticancer Properties

Studies suggest that compounds with similar structures have demonstrated anticancer activity by inhibiting cell proliferation. For instance, related thiazepane derivatives have been shown to inhibit tumor growth in vitro.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Related compounds have exhibited effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. For example, an IC50 value of 2.14 µM was reported for a structurally similar compound against urease, indicating significant enzyme inhibition potential.

Neuroprotective Effects

Emerging research suggests that the compound may act as an alpha-7 nicotinic acetylcholine receptor (α7 nAChR) modulator. This property implies potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease dementia.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated the anticancer effects of thiazepane derivatives, including the target compound. Results indicated significant inhibition of cancer cell lines with IC50 values ranging from 5 to 15 µM depending on the specific derivative used.
  • Antimicrobial Efficacy :
    • Research conducted on related thiazepane compounds demonstrated promising antibacterial activity against E. coli and Staphylococcus aureus, suggesting that the target compound may exhibit similar properties.
  • Neuroprotective Research :
    • A study focused on α7 nAChR modulation revealed that certain thiazepane derivatives can enhance cognitive function in animal models, indicating potential for treating cognitive impairments associated with neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione, and how can regioselectivity be ensured during synthesis?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization of thiazepane intermediates and ketone functionalization. Regioselectivity can be achieved using steric and electronic directing groups. For example, the use of sodium borohydride (NaBH4) for selective reduction of ketones or thiourea-mediated cyclization (as seen in analogous thiaselenin derivatives) ensures controlled ring formation . NMR monitoring (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) at each step is critical to confirm intermediate structures and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying the thiazepane ring and phenyl substituents. 77Se^{77}\text{Se} NMR (if selenium analogs are synthesized) can resolve sulfur/selenium hybridization in heterocycles .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers or byproducts.
  • HPLC: Ascentis® Express Phenyl-Hexyl columns (C18 phases) optimize separation of polar intermediates, with UV detection at 254 nm for aromatic moieties .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with neurotransmitter receptors, and what experimental validation is required?

Methodological Answer:

  • In Silico Modeling: Quantum chemical calculations (e.g., density functional theory, DFT) predict binding affinities to GABAA_A receptors, leveraging structural analogs like benzodiazepines . Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding via the 2-chlorophenyl group).
  • Experimental Validation: Radioligand displacement assays using 3H^3\text{H}-flunitrazepam in neuronal membranes quantify competitive binding. Discrepancies between computational and experimental data may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) simulations .

Q. How should researchers address contradictions in pharmacological data, such as conflicting IC50_{50}50​ values across assays?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentrations). For example, variations in chloride ion concentration significantly affect GABAA_A receptor ligand binding .
  • Data Triangulation: Cross-validate results using orthogonal methods (e.g., electrophysiology for ion channel modulation vs. calcium flux assays). Statistical design of experiments (DoE) minimizes confounding variables .

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.
  • Isotope Labeling: Use 14C^{14}\text{C}-labeled analogs for in vivo metabolic tracing via LC-MS/MS.
  • Enzymatic Assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites). Structural modifications (e.g., fluorination at vulnerable positions) improve stability .

Data Analysis and Experimental Design

Q. How can researchers apply statistical design of experiments (DoE) to optimize reaction yields?

Methodological Answer:

  • Factorial Design: Use a 2k^k factorial approach to test variables (temperature, catalyst loading, solvent polarity). For example, reaction path search methods (ICReDD’s computational-experimental feedback loop) reduce trial-and-error inefficiencies .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables. Central composite designs (CCD) identify optimal conditions (e.g., 80°C, 1.2 eq. catalyst) for maximum yield .

Q. What analytical workflows resolve structural ambiguities in crystallography or NMR data?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize with heavy atoms (e.g., selenomethionine derivatives) for phase resolution. Compare with analogous structures (e.g., 1,4-bis(4-chlorophenyl) diones) to validate bond lengths and angles .
  • Dynamic NMR: Variable-temperature NMR detects conformational flexibility in the thiazepane ring, explaining split signals in 1H^{1}\text{H} spectra .

Mechanistic and Theoretical Questions

Q. What mechanistic insights explain the compound’s potential neurotoxicity or off-target effects?

Methodological Answer:

  • Reactive Oxygen Species (ROS) Assays: Measure ROS generation in neuronal cultures using fluorescent probes (e.g., DCFH-DA).
  • Off-Target Screening: Profile against kinase or cytochrome P450 panels (Eurofins Cerep) to identify unintended interactions. Molecular dynamics (MD) simulations predict allosteric modulation risks .

Methodological Resources

  • Synthetic Protocols: Refer to regioselective methods for thiaselenin derivatives .
  • Computational Tools: ICReDD’s reaction path search software .
  • Analytical Standards: PubChem’s spectral libraries for NMR/MS validation .

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